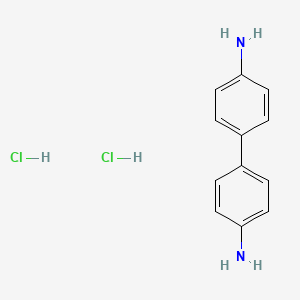
Benzidine dihydrochloride
Cat. No. B1201018
Key on ui cas rn:
531-85-1
M. Wt: 257.16 g/mol
InChI Key: RUAXWVDEYJEWRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07494589B2
Procedure details


Benzidine.2HCl (26 mg) was dissolved in 4.5 ml 0.2N HCl, added with 18 mg NaNO2 dissolved in 0.5 ml distilled water. The reaction was carried out in an ice bath under stirring for 1 hr; an orange colour immediately developed.



Name
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:6]([C:7]2[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][CH:8]=2)=[CH:5][CH:4]=[C:3]([NH2:14])[CH:2]=1.Cl.Cl.N([O-])=O.[Na+]>Cl>[C:6]1([C:7]2[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][CH:8]=2)[CH:5]=[CH:4][C:3]([NH2:14])=[CH:2][CH:1]=1 |f:0.1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
26 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=CC=C1C2=CC=C(C=C2)N)N.Cl.Cl
|
|
Name
|
|
|
Quantity
|
4.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Step Two
|
Name
|
|
|
Quantity
|
18 mg
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring for 1 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in 0.5 ml
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was carried out in an ice bath
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
